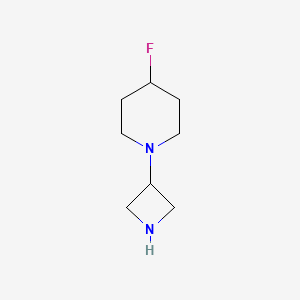

1-(Azetidin-3-yl)-4-fluoropiperidine

CAS No.: 194427-25-3

Cat. No.: VC7907603

Molecular Formula: C8H15FN2

Molecular Weight: 158.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 194427-25-3 |

|---|---|

| Molecular Formula | C8H15FN2 |

| Molecular Weight | 158.22 g/mol |

| IUPAC Name | 1-(azetidin-3-yl)-4-fluoropiperidine |

| Standard InChI | InChI=1S/C8H15FN2/c9-7-1-3-11(4-2-7)8-5-10-6-8/h7-8,10H,1-6H2 |

| Standard InChI Key | IAXLDDRNDNFPGH-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1F)C2CNC2 |

| Canonical SMILES | C1CN(CCC1F)C2CNC2 |

Introduction

Molecular Characterization and Structural Features

Chemical Identity and Nomenclature

1-(Azetidin-3-yl)-4-fluoropiperidine (CAS: 194427-25-3) is a nitrogen-containing heterocycle composed of a piperidine ring substituted with a fluorine atom at the 4-position and an azetidine moiety at the 1-position . Its IUPAC name, 1-(azetidin-3-yl)-4-fluoropiperidine, reflects this substitution pattern. The compound’s molecular formula is C₈H₁₅FN₂, with a molecular weight of 158.22 g/mol . Key identifiers include the InChIKey IAXLDDRNDNFPGH-UHFFFAOYSA-N and SMILES string C1CN(CCC1F)C2CNC2 , which encode its stereochemical and connectivity details.

Table 1: Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 194427-25-3 | |

| Molecular Formula | C₈H₁₅FN₂ | |

| Molecular Weight | 158.22 g/mol | |

| InChIKey | IAXLDDRNDNFPGH-UHFFFAOYSA-N | |

| SMILES | C1CN(CCC1F)C2CNC2 |

Structural and Conformational Analysis

Synthetic Methodologies and Salt Formation

Primary Synthesis Routes

The synthesis of 1-(Azetidin-3-yl)-4-fluoropiperidine typically involves nucleophilic substitution or reductive amination strategies. A patent by WO2000063168A1 outlines a multi-step approach:

-

Azetidine Precursor Preparation: 3-Aminoazetidine is reacted with 4-fluoropiperidine under Mitsunobu conditions, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate coupling .

-

Purification: The crude product is purified via silica gel chromatography, yielding the base compound .

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | DEAD, PPh₃, THF, 0°C → RT | 65-72% |

| Purification | Silica gel (EtOAc/Hexanes) | 95% purity |

Hydrochloride Salt Derivatives

To enhance stability for pharmaceutical applications, hydrochloride salts are commonly prepared. For instance, 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride (CAS: 194427-15-1) is synthesized by bubbling HCl gas through an ethanolic solution of the free base, followed by reflux and crystallization . The dihydrochloride form has a molecular weight of 231.138 g/mol and is stored at ambient temperatures .

Table 3: Salt Form Properties

| Salt Form | Molecular Formula | Molecular Weight | Storage Conditions |

|---|---|---|---|

| Free Base | C₈H₁₅FN₂ | 158.22 g/mol | -20°C (anhydrous) |

| Dihydrochloride | C₈H₁₅FN₂·2HCl | 231.138 g/mol | Ambient |

Comparative Analysis with Structural Analogs

Fluorinated Piperidine Derivatives

Compared to non-fluorinated analogs like 1-(Azetidin-3-yl)piperidine, the 4-fluoro substitution reduces basicity (pKa ~7.1 vs. ~8.5) , enhancing membrane permeability. The fluorine atom also confers metabolic stability by resisting oxidative degradation in hepatic microsomes .

Azetidine-Piperidine Hybrids

Applications and Research Directions

While direct pharmacological data for 1-(Azetidin-3-yl)-4-fluoropiperidine remains limited, its structural features align with compounds investigated for CNS disorders. The azetidine moiety is prevalent in dopamine D3 receptor ligands, while fluoropiperidines are explored as κ-opioid receptor antagonists . Future studies should prioritize:

-

ADME Profiling: Assessing bioavailability and blood-brain barrier penetration.

-

Target Identification: Screening against GPCR libraries via high-throughput assays.

-

Safety Evaluation: Acute toxicity studies in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume